Vioxanthin
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Overview
Description
Vioxanthin is a natural product found in Malbranchea cinnamomea, Paepalanthus bromelioides, and Trichophyton violaceum with data available.
Scientific Research Applications
Antiproliferative Activity in Cancer Research
Violaxanthin, isolated from Dunaliella tertiolecta, demonstrates significant antiproliferative activity, particularly against human mammary cancer cell lines. This suggests its potential in developing antiproliferative drugs for cancer treatment (Pasquet et al., 2011).
Anti-Inflammatory Effects
In studies involving RAW 264.7 mouse macrophage cells, violaxanthin showed notable anti-inflammatory effects. It notably inhibited nuclear factor-κB (NF-κB) p65 subunit translocation into the nucleus, indicating its mechanism of action may involve inhibition of NF-κB pathways (Soontornchaiboon, Joo, & Kim, 2012).
Antioxidant Activity
Violaxanthin isolated from microalga Eustigmatos cf. polyphem has been investigated for its antioxidant properties. It exhibited strong inhibition in various antioxidant assays, highlighting its potential application in food and pharmaceuticals for its antioxidant benefits (Wang, Huang, Gao, & Zhang, 2018).
Enhanced Production for Industrial Applications
Research on Nannochloropsis, a marine microalga, has focused on enhancing violaxanthin yield for potential industrial applications due to its various biological activities. Mutagenesis and bioreactor cultivation methods have been explored to increase violaxanthin production (Park et al., 2021).
Heterologous Production in Yeast
The heterologous production of violaxanthin in Saccharomyces cerevisiae has been achieved, marking a significant advancement in the microbial production of this carotenoid. This development opens new avenues for producing violaxanthin in a controlled and scalable manner (Cataldo et al., 2020).
Role in Lipid Protection and Photosynthesis
Studies have shown that the violaxanthin cycle, involving violaxanthin de-epoxidation, plays a crucial role in protecting thylakoid membrane lipids against photooxidation in plants. This function is vital for maintaining plant health under excessive light conditions (Havaux & Niyogi, 1999).
Properties
CAS No. |
15447-05-9 |
---|---|
Molecular Formula |
C30H26O10 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
(3R)-8-[(3R)-9,10-dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one |
InChI |
InChI=1S/C30H26O10/c1-11-5-13-7-15-9-17(37-3)23(27(33)19(15)25(31)21(13)29(35)39-11)24-18(38-4)10-16-8-14-6-12(2)40-30(36)22(14)26(32)20(16)28(24)34/h7-12,31-34H,5-6H2,1-4H3/t11-,12-/m1/s1 |
InChI Key |
CJKYODJTBJDEJI-VXGBXAGGSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=C3C(=C2)C=C(C(=C3O)C4=C(C5=C(C6=C(C[C@H](OC6=O)C)C=C5C=C4OC)O)O)OC)O)C(=O)O1 |
SMILES |
CC1CC2=C(C(=C3C(=C2)C=C(C(=C3O)C4=C(C5=C(C6=C(CC(OC6=O)C)C=C5C=C4OC)O)O)OC)O)C(=O)O1 |
Canonical SMILES |
CC1CC2=C(C(=C3C(=C2)C=C(C(=C3O)C4=C(C5=C(C6=C(CC(OC6=O)C)C=C5C=C4OC)O)O)OC)O)C(=O)O1 |
15447-05-9 | |
Synonyms |
Tf-26Vx vioxanthin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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